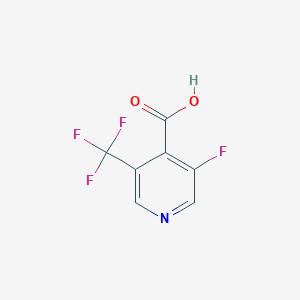

3-Fluoro-5-(trifluoromethyl)isonicotinic acid

Description

3-Fluoro-5-(trifluoromethyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring. The trifluoromethyl group, in particular, is known to improve drug-like properties by increasing resistance to enzymatic degradation and optimizing interactions with hydrophobic binding pockets .

Properties

IUPAC Name |

3-fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-2-12-1-3(7(9,10)11)5(4)6(13)14/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNDNJKGHJTWTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethyl)isonicotinic acid typically involves multiple steps. One common method starts with 2-chloro-3-nitropyridine as the raw material. Under the catalysis of cuprous iodide and 1,10-phenanthroline, trifluoromethyl trimethylsilane reacts in DMF to obtain 2-trifluoromethyl-3-nitropyridine. This intermediate is then subjected to a reflux reaction in tetrabutylammonium fluoride using acetonitrile, DMSO, or DMF as a solvent to yield 2-trifluoromethyl-3-fluoropyridine.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and efficiency while ensuring safety and environmental compliance. The process involves similar steps as the laboratory synthesis but on a larger scale, with optimized reaction conditions and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

Substitution: It can participate in substitution reactions where the fluorine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted isonicotinic acids.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Role as a Pharmaceutical Intermediate

3-Fluoro-5-(trifluoromethyl)isonicotinic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. The introduction of fluorine atoms into organic molecules often enhances their biological activity and metabolic stability. This compound's unique structure allows it to participate in reactions that lead to the development of new therapeutic agents.

Case Study: Synthesis of Antimicrobial Agents

Research has indicated that derivatives of isonicotinic acid exhibit significant antimicrobial properties. For instance, a study demonstrated the synthesis of fluorinated chalcones derived from isonicotinic acid, which showed promising antibacterial and antifungal activities . The incorporation of the trifluoromethyl group is believed to enhance the lipophilicity and bioavailability of these compounds.

Synthetic Methodologies

2.1 Efficient Synthesis Techniques

The synthesis of this compound can be achieved through several methodologies, primarily involving fluorination reactions. A notable synthetic route involves starting with 2-chloro-3-nitropyridine and employing trifluoromethylation under specific catalytic conditions, yielding high product purity and yield .

| Step | Reaction Conditions | Yield (%) |

|---|---|---|

| Step 1 | Reaction in DMF with cuprous iodide catalyst | 64% |

| Step 2 | Reflux with tetrabutylammonium fluoride | 71% |

| Step 3 | Hydrogen extraction using lithium reagents | 52.6% |

3.1 Antimicrobial Properties

Studies have shown that compounds containing the isonicotinic acid moiety possess significant antimicrobial properties. The trifluoromethyl group enhances these properties by improving interaction with biological targets.

- Example: In vitro testing of derivatives revealed that certain fluorinated isonicotinic acids exhibited enhanced activity against resistant strains of bacteria compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Fluorine and Trifluoromethyl Groups: The combination of fluorine (electron-withdrawing) and trifluoromethyl (strongly hydrophobic) groups enhances metabolic stability and binding affinity compared to non-fluorinated analogs like 5-Fluoronicotinic acid (CAS 393-53-3) . Positional Isomerism: Moving the carboxylic acid group from the 4-position (isonicotinic acid) to the 2-position (picolinic acid, CAS 89402-28-8) alters electronic properties and coordination chemistry, making it suitable for MOF synthesis .

Functional Group Variants: Methyl vs. Trifluoromethyl: Replacing -CF₃ with -CH₃ (as in CAS 1211578-10-7) reduces electronegativity and lipophilicity, impacting drug absorption and target engagement .

Applications :

- Pharmaceuticals : 3-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 161622-05-5) is directly used in active pharmaceutical ingredient (API) synthesis due to its optimized pharmacokinetic profile .

- Materials Science : The picolinic acid variant (CAS 89402-28-8) serves as a ligand in MOFs, leveraging its rigid geometry and coordination sites .

Research Findings and Industrial Relevance

- Drug Development : Fluorinated pyridinecarboxylic acids are pivotal in designing kinase inhibitors and antimicrobial agents. For example, 5-Fluoronicotinic acid (CAS 393-53-3) is a precursor for antitubercular agents, while trifluoromethylated analogs improve blood-brain barrier penetration .

- Synthetic Challenges : The introduction of -CF₃ groups often requires specialized fluorination techniques, such as halogen-exchange reactions or use of trifluoromethylating agents like TMSCF₃ .

- Material Science : Pyridinecarboxylic acids with fluorine substituents are employed in MOFs for gas storage and catalysis. Their robustness stems from strong metal-carboxylate bonds and tunable porosity .

Biological Activity

3-Fluoro-5-(trifluoromethyl)isonicotinic acid (C7H3F4NO2) is a fluorinated heterocyclic compound that has garnered interest due to its unique substitution pattern, which imparts distinct chemical and biological properties. This article explores the biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory potentials, supported by detailed research findings and case studies.

Chemical Structure and Properties

The compound features a fluorine atom and a trifluoromethyl group attached to the isonicotinic acid core. This specific arrangement enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H3F4NO2 |

| IUPAC Name | 3-fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid |

| Molecular Weight | 201.09 g/mol |

| Solubility | Soluble in polar solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentrations (MICs) : The compound showed promising MIC values against MRSA isolates, suggesting its potential as an antimicrobial agent. For instance, in one study, it was found that the MIC for this compound was significantly lower than that of many traditional antibiotics, indicating superior efficacy in certain contexts .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on different cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer).

- Case Study : In a recent study, the compound was tested for its ability to induce apoptosis in cancer cells. The results indicated that it significantly reduced cell viability at concentrations as low as 10 µM, demonstrating a strong anticancer effect .

- Mechanism of Action : The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival, potentially through the modulation of signaling pathways related to apoptosis .

Anti-inflammatory Potential

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent.

- In Vitro Studies : Compounds with similar structural motifs have been reported to modulate inflammatory responses by affecting NF-κB signaling pathways. Studies have indicated that this compound can inhibit the activation of NF-κB by up to 15%, highlighting its potential in managing inflammatory conditions .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals that the trifluoromethyl group significantly enhances biological activity.

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| 2-Fluoro-5-(trifluoromethyl)isonicotinic acid | Moderate | Moderate | Low |

| 3-Fluoro-2-(trifluoromethyl)isonicotinic acid | Low | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-5-(trifluoromethyl)isonicotinic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation of nicotinic acid derivatives followed by trifluoromethylation. Key steps include:

- Halogenation : Selective fluorination at the 3-position using fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions .

- Trifluoromethylation : Introduction of the -CF₃ group via cross-coupling reactions (e.g., Kumada coupling) or radical-mediated pathways. Yields are sensitive to temperature (70–100°C) and catalyst choice (e.g., Pd/Cu systems) .

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >95% purity .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : ¹⁹F NMR confirms fluorine substitution patterns (δ ~ -60 ppm for CF₃, δ ~ -110 ppm for aromatic F) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M-H]⁻ at m/z 208.1 (C₇H₃F₄NO₂⁻) .

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for studying electronic effects .

Q. What are the stability considerations for this compound under laboratory storage?

- Methodological Answer :

- Thermal Stability : Decomposes above 250°C; store at 2–8°C in airtight containers .

- Light Sensitivity : Degrades under UV exposure; use amber vials for long-term storage .

- Hydrolysis : Susceptible to hydrolysis in acidic/basic conditions; maintain neutral pH in solutions .

Advanced Research Questions

Q. How does this compound perform as a co-adsorbent in perovskite solar cells?

- Methodological Answer :

- Role : Acts as a self-assembled monolayer (SAM) to improve hole transport layer (HTL) efficiency. The fluorine groups enhance interfacial dipole moments, reducing charge recombination .

- Experimental Design : Compare photovoltaic parameters (e.g., PCE, Jsc) with/without the SAM. Use UV-vis spectroscopy and impedance spectroscopy to quantify charge transfer kinetics .

- Data : In n-i-p architectures, SAM-modified devices achieved PCE >24% due to improved energy-level alignment .

Q. What strategies resolve contradictions in electrochemical trifluoromethylation yields for nicotinic acid derivatives?

- Methodological Answer :

- Issue : Conflicting reports on conversion rates (e.g., 94% vs. 20% in TFA/Py vs. TFA/NaTFA systems) .

- Resolution : Optimize supporting electrolytes (e.g., NaTFA increases conductivity) and current density (1.5–5.0 mA/cm²). Higher charge passage (3.0 F/mol) improves selectivity for mono-CF₃ products .

- Validation : Use GC-MS to track intermediates and quantify product ratios .

Q. How do substituent modifications influence the compound’s bioactivity in nicotinic receptor studies?

- Methodological Answer :

- SAR Approach : Synthesize analogs (e.g., replacing -CF₃ with -OCH₃ or -Cl) and assay receptor binding affinity via radioligand displacement (³H-epibatidine).

- Key Findings : The 3-F/5-CF₃ combination enhances lipophilicity (logP ~1.8) and blood-brain barrier penetration compared to non-fluorinated analogs .

- Contradictions : Some studies report antagonism at α4β2 receptors, while others show partial agonism; resolve via patch-clamp electrophysiology .

Q. What advanced techniques characterize its potential as a PET radiotracer?

- Methodological Answer :

- Radiolabeling : Substitute ¹⁸F at the 3-position via nucleophilic aromatic substitution (K₂CO₃/Kryptofix 222, 100°C, 15 min). Achieve radiochemical purity >98% with HPLC .

- In Vivo Testing : Biodistribution studies in rodents show rapid brain uptake (SUV = 2.5 at 30 min) but fast clearance, necessitating pharmacokinetic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.